Felodipine is a dihydropyridine calcium channel antagonist []. It is a synthetic organic compound that selectively inhibits the influx of calcium ions through voltage-gated L-type calcium channels, primarily in vascular smooth muscle cells [, ]. This selective action distinguishes it from other calcium channel blockers and contributes to its specific pharmacological effects []. In scientific research, felodipine serves as a valuable tool for investigating the role of calcium channels in various physiological and pathological processes, particularly in the cardiovascular system [, , ].
Synthesis Analysis
One method of synthesizing felodipine involves a modified Hantzsch reaction []. This multi-step process starts with the preparation of a dihydropyridine intermediate, 3-(2-hydroxyethyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate (compound 7) []. This intermediate is then further reacted to yield felodipine, specifically 3-[2-[[(1-methyl-1,4-dihydropyrid-3-yl)carbonyl]oxy]ethyl]5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate [].
Molecular Structure Analysis
Beyond its synthesis, felodipine's chemical reactivity is relevant in its formulation and delivery. Research has explored incorporating felodipine into various delivery systems, such as solid dispersions and microparticles, to enhance its solubility and dissolution rate [, , , , ]. These formulations often utilize polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Eudragit® polymers [, , , , ]. The choice of solvent system and polymer type significantly influences the properties of the resulting felodipine formulations [, , ].
Mechanism of Action
Felodipine exerts its pharmacological effects by selectively blocking L-type calcium channels in vascular smooth muscle cells [, , , , ]. By inhibiting calcium influx, felodipine reduces intracellular calcium levels, leading to vasodilation and a decrease in peripheral vascular resistance [, , ]. This mechanism of action makes it effective in lowering blood pressure and is the basis for its use in research models of hypertension [, , , , , , , , , , , , , , ].
Physical and Chemical Properties Analysis
Felodipine is a highly lipophilic compound, evidenced by its high partition coefficient (Kp) value of 442 []. This property influences its distribution in the body and its ability to cross biological membranes []. Notably, its lipophilicity is higher than other dihydropyridine calcium channel blockers like nimodipine (Kp = 187) [], highlighting its potential for greater penetration into certain tissues.
Applications
Hypertension Research: Felodipine serves as a model drug in investigating blood pressure regulation and the efficacy of different antihypertensive strategies [, , , , , , , , , , , , , ]. Studies have explored its use as monotherapy, in combination with other antihypertensive agents, and in specific patient populations, including elderly individuals and those with renal hypertension [, , , , , , , , , , ].
Cardiovascular Physiology: Felodipine is valuable for studying the role of L-type calcium channels in cardiac and vascular function [, , , ]. Research has examined its effects on myocardial contractility, coronary blood flow, and vascular reactivity [, , , ].
Cerebral Blood Flow: Felodipine's impact on cerebral circulation has been investigated in animal models of hypertension []. Studies have explored its effects on cortical blood flow and cerebrovascular autoregulation [].
Drug Delivery and Formulation: Felodipine's poor water solubility has driven research into enhancing its dissolution rate and bioavailability using various formulation techniques [, , , , ]. This includes incorporating felodipine into solid dispersions, microparticles, and other delivery systems to improve its therapeutic potential [, , , , ].
Future Directions
Understanding Drug Interactions: Given its susceptibility to interactions with other drugs that influence CYP3A4 activity, future research could focus on developing more refined models for predicting and managing these interactions [, ].
Targeted Delivery Strategies: Exploring novel drug delivery systems that can specifically target felodipine to desired tissues, such as the vascular wall, could further enhance its efficacy and potentially reduce side effects [].
Personalized Medicine Approaches: Investigating the genetic factors that influence felodipine's pharmacokinetics and pharmacodynamics could pave the way for personalized treatment strategies [].
Related Compounds
Nimodipine
Compound Description: Nimodipine, a dihydropyridine calcium channel blocker, exhibits high lipophilicity with a partition coefficient (Kp) of 187 []. It demonstrates potent calcium channel antagonist activity with an IC50 of 1.49 x 10^-8 M []. Studies have shown its effectiveness in protecting against maximal electroshock-induced seizures in mice, highlighting its anticonvulsant properties [].
Relevance: Nimodipine shares structural similarities with felodipine, both belonging to the dihydropyridine class of calcium channel blockers. While both demonstrate anticonvulsant activity against maximal electroshock-induced seizures, nimodipine exhibits greater potency as a calcium channel antagonist compared to felodipine [].
Nitrendipine
Compound Description: Nitrendipine, another dihydropyridine calcium channel blocker, possesses antihypertensive properties []. It demonstrates moderate lipophilicity with a Kp of 187 []. Research indicates its ability to displace [3H]-isradipine binding in the central nervous system (CNS), suggesting its interaction with dihydropyridine binding sites []. Notably, nitrendipine protects against the behavioral signs of ethanol withdrawal in mice, specifically handling-induced convulsions [].
Isradipine
Compound Description: Isradipine, a dihydropyridine calcium channel blocker, is used in the treatment of hypertension []. It acts as a peripheral vasodilator, primarily affecting arteriolar resistance vessels, similar to other dihydropyridines [].
Relevance: Isradipine shares a similar mechanism of action and therapeutic use with felodipine, both being effective antihypertensive agents. They belong to the same dihydropyridine class of calcium channel blockers and demonstrate comparable adverse effect profiles [].
Relevance: Hydrochlorothiazide differs from felodipine in its mechanism of action, functioning as a diuretic rather than a calcium channel blocker. While both effectively manage hypertension, felodipine demonstrates a superior side effect profile and a faster onset of action compared to HCT [].
Metoprolol
Compound Description: Metoprolol, a beta1-selective adrenergic antagonist (beta-blocker), effectively lowers blood pressure and is often combined with other antihypertensive agents for enhanced efficacy [, ].
Relevance: Metoprolol complements the action of felodipine by targeting a different mechanism in blood pressure regulation. Combining felodipine with metoprolol provides synergistic blood pressure reduction compared to either drug alone, highlighting their complementary actions [, ].
Prazosin
Compound Description: Prazosin, an alpha-blocker, acts as an antihypertensive agent by relaxing vascular smooth muscle and reducing peripheral resistance [, ]. Compared to felodipine, prazosin demonstrates lower efficacy in reducing blood pressure when added to beta-blocker therapy [, ].
Relevance: Prazosin, while also an antihypertensive, operates via a different mechanism compared to felodipine. Clinical studies indicate that felodipine is more effective than prazosin in lowering blood pressure when combined with a beta-blocker, suggesting greater efficacy for felodipine in this therapeutic context [, ].
Bay K 8644
Compound Description: Bay K 8644 is a calcium channel agonist that acts on the dihydropyridine binding site []. Its administration increases handling-induced convulsive behavior in mice, contrasting with the anticonvulsant effects of dihydropyridine antagonists like felodipine [].
Relevance: Bay K 8644 serves as a pharmacological tool to investigate the role of dihydropyridine binding sites, contrasting with the antagonist action of felodipine. Its convulsant effect opposes the anticonvulsant action of felodipine, further supporting the involvement of dihydropyridine binding sites in these processes [].
Diltiazem
Compound Description: Diltiazem, a benzothiazepine calcium channel blocker, demonstrates anti-anginal and antihypertensive properties []. Its binding to calcium-binding proteins, while distinct from dihydropyridine binding sites, influences the allosteric interactions and calcium sensitivity of these proteins [].
Aranidipine
Compound Description: Aranidipine is another dihydropyridine calcium channel blocker used in the treatment of hypertension []. Its efficacy and safety profile are comparable to felodipine in Chinese patients with mild to moderate hypertension [].
Relevance: Aranidipine shares its classification as a dihydropyridine calcium channel blocker with felodipine and exhibits similar antihypertensive efficacy and safety profiles. This suggests that both drugs act through similar mechanisms and are likely to have comparable clinical applications [].
Losartan
Compound Description: Losartan potassium, an angiotensin II type 1 (AT1) receptor antagonist, effectively lowers blood pressure and is used to treat hypertension []. Its efficacy and tolerability are comparable to extended-release felodipine in Taiwanese patients with mild to moderate hypertension [].
Relevance: Losartan, while also an antihypertensive, operates via a different mechanism compared to felodipine. It targets the renin-angiotensin system, specifically blocking the AT1 receptor, in contrast to the calcium channel blocking action of felodipine. Despite their different mechanisms, both drugs demonstrate comparable efficacy and tolerability in managing hypertension [].
Ramipril
Compound Description: Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, effectively lowers blood pressure and is commonly used in combination therapy for hypertension [, ].
Relevance: Ramipril complements the action of felodipine by targeting a different mechanism in blood pressure regulation. Combining ramipril with felodipine provides synergistic blood pressure reduction compared to either drug alone, indicating their complementary actions and potential benefits in combination therapy for hypertension [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Highly potent, selective, non-competitive, non-purine xanthine oxidase inhibitor (Ki = 0.6 nM). Inhibits xanthine dehydrogenase. Reduces uric acid and ROS levels. Shows antihyperuricemic, anti-ischemic, cardioprotective and renoprotective effects in vivo. Orally active. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase. It inhibits bovine milk xanthine oxidase as well as mouse and rat liver xanthine oxidase/xanthine dehydrogenase (IC50s = 1.4, 1.8, and 2.2 nM, respectively). It is 10-30 times more potent than the hypoxanthine analog allopurinol ( Kis = 0.7 nM and 0.7 μM, respectively). Febuxostat decreases the serum level of urate in a potassium oxonate rat model of hyperuricemia (ED50 = 1.5 mg/kg). It reduces hepatic macrovesicular steatosis in mice fed a high-fat diet containing trans fatty acids when administered at a dose of 1 mg/kg per day. Febuxostat (0.75 mg/kg) also increases CNS expression of glutamate oxaloacetate transaminase 2 (GOT2) and improves neurological symptoms in a mouse model of secondary progressive experimental autoimmune encephalomyelitis (EAE). Formulations containing febuxostat have been used in the treatment of symptomatic hyperuricemia in patients with gout. Febuxostat is an orally available, non-purine inhibitor of xanthine oxidase with uric acid lowering activity. Upon oral administration, febuxostat selectively and noncompetitively inhibits the activity of xanthine oxidase, an enzyme that converts oxypurines, including hypoxanthine and xanthine, into uric acid. By inhibiting xanthine oxidase, uric acid production is reduced and serum uric acid levels are lowered. Febuxostat may provide protection against acute renal failure caused by the excessive release of uric acid that occurs upon massive tumor cell lysis resulting from the treatment of some malignancies. Febuxostat is a newly introduced nonpurine xanthine oxidase inhibitor used for the treatment of gout. Chronic febuxostat therapy has been associated with minor serum aminotransferase elevations, but has yet to be linked to cases of clinically apparent acute liver injury. Febuxostat is a 1,3-thiazolemonocarboxylic acid that is 4-methyl-1,3-thiazole-5-carboxylic acid which is substituted by a 3-cyano-4-(2-methylpropoxy)phenyl group at position 2. It is an orally-active, potent, and selective xanthine oxidase inhibitor used for the treatment of chronic hyperuricaemia in patients with gout. It has a role as an EC 1.17.3.2 (xanthine oxidase) inhibitor. It is an aromatic ether, a nitrile and a 1,3-thiazolemonocarboxylic acid.
Fe-Cap folic is an encapsulated dosage form containing chelated iron (ferrous glycine sulfate equiv to 80 mg ferrous iron), & 350 mcg folic acid for use as iron supplement in pregnancy.
[F-18]FECNT has been used extensively for the calculation of dopamine transporter (DAT) occupancy in non-human primate brain and can distinguish DAT density differences between Parkinson's and healthy controls in humans.
Fedovapagon, also known as VA106483 and VT483, is a potent, nonpeptidic vasopressin V2 receptor agonist. Vasopressin (AVP) is a hormone that stimulates an increase in water permeability through activation of V2 receptors in the kidney.
Feglymycin is a 13-amino acid peptide originally isolated from Streptomyces that has antibacterial and antiviral activities. It is active against Gram-positive bacteria (MICs = 32-64 µg/ml) and inhibits HIV viral replication in H9 cells (IC50 = ~5 µM). Feglymycin is also active against clinical isolates of HIV-1 from clades A-D, A/E, and G (EC50s = 0.5-6.7 µM). It interacts with gp120 and inhibits HIV-1 NL4.3 binding to human soluble CD4 (EC50 = 4.4 µM) and to CD4+ SupT1 T cells by 74.5% when used at a concentration of 10.5 µM. Feglymycin inhibits the E. coli peptidoglycan biosynthesis enzymes MurA and MurC (Kis = 3.4 and 0.3 µM, respectively) in a noncompetitive manner. Feglymycin is a potent antiviral agent. Feglymycin is a 13-amino acid peptide that has antibacterial and antiviral activities. It is active against Gram-positive bacteria and inhibits HIV viral replication.
Felbamate is an inhibitor of NMDA receptors and a modulator of GABAA receptors that also has broad-spectrum inhibitory activity against excitatory amino acid receptors. It binds to NMDA channels with dissociation constants of approximately 200, 110, and 55 µM in the resting, activated, and desensitized states, respectively, and inhibits NMDA currents in a use-dependent manner. Felbamate is a positive modulator of α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S subunit-containing GABAA receptors expressed in X. laevis oocytes, with negative modulation of GABAA receptors containing the subunits α1β1, α1β3γ2L, α4β1γ2S, α4β3γ2S, and α6β1γ2S. It inhibits seizures induced by maximal electroshock, pentylenetetrazole, and picrotoxin in mice (ED50s = 16.3, 5.51, and 5.23 mg/kg, respectively). Formulations containing felbamate have been used in the treatment of severe refractory seizures. Felbamate is a propanediol compound with anticonvulsant and antiepileptic properties. Although the exact mechanism of action is unknown, Felbamate may be an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex, thereby blocking the effects of the excitatory amino acids, suppressing neuronal firing, and preventing seizure activity. Felbamate also has weak inhibitory effects on gamma-aminobutyric acid (GABA) receptor binding sites which may contribute to its inhibitory effect on neuronal excitatory. Felbamate is a dicarbamate derivative anticonvulsant that is typically used in combination with other antiepileptic medications for refractory partial onset or generalized seizures. Felbamate has been associated with multiple cases of aplastic anemia and acute liver failure and its use is now restricted. Felbamate, also known as felbatol or felbamatum, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Felbamate is a drug which is used for use only in those patients who respond inadequately to alternative treatments and whose epilepsy is so severe that a substantial risk of aplastic anemia and/or liver failure is deemed acceptable in light of the benefits conferred by its use. Felbamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Felbamate has been detected in multiple biofluids, such as urine and blood. Within the cell, felbamate is primarily located in the membrane (predicted from logP). Felbamate participates in a number of enzymatic reactions. In particular, Felbamate can be converted into 2-hydroxyfelbamate; which is catalyzed by the enzymes cytochrome P450 2E1 and cytochrome P450 3A4. In addition, Felbamate can be converted into p-hydroxyfelbamate through the action of the enzymes cytochrome P450 3A4 and cytochrome P450 2E1. In humans, felbamate is involved in the felbamate metabolism pathway. Felbamate is a potentially toxic compound.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. 4-Biphenylacetic acid is a potential non-steroidal antiinflammatory agent and forms solid inclusion complex with β-cyclodextrin. 4-Biphenylacetic acid on interaction with quinolone antibacterial agents induces functional blockade of the γ-aminobutyric acid receptors. Biphenyl-4-ylacetic acid is a monocarboxylic acid in which one of the alpha-hydrogens is substituted by a biphenyl-4-yl group. An active metabolite of fenbufen, it is used as a topical medicine to treat muscle inflammation and arthritis. It has a role as a non-steroidal anti-inflammatory drug. It is a member of biphenyls and a monocarboxylic acid. It contains a biphenyl-4-yl group. It derives from an acetic acid.